Cas no 2097950-38-2 (2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine)
2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
- 2-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanamine
- 2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
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- Inchi: 1S/C12H13N5/c13-3-5-16-6-7-17-12(16)8-11(15-17)10-2-1-4-14-9-10/h1-2,4,6-9H,3,5,13H2
- InChI Key: VMGOZHZDTHGRKS-UHFFFAOYSA-N
- SMILES: N1(C=CN2C1=CC(C1C=NC=CC=1)=N2)CCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 259
- XLogP3: -0.3
- Topological Polar Surface Area: 61.1
2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P179991-100mg |
2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 100mg |
155.00 | 2021-07-20 | ||
| TRC | P179991-500mg |
2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 500mg |
595.00 | 2021-07-20 | ||
| TRC | P179991-1g |
2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 1g |
925.00 | 2021-07-20 | ||
| Life Chemicals | F2198-7706-0.25g |
2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
| Life Chemicals | F2198-7706-0.5g |
2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
| Life Chemicals | F2198-7706-1g |
2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
| Life Chemicals | F2198-7706-2.5g |
2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
| Life Chemicals | F2198-7706-5g |
2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
| Life Chemicals | F2198-7706-10g |
2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine |
2097950-38-2 | 95%+ | 10g |
$2785.0 | 2023-09-06 |
2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Introduction to 2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine (CAS No. 2097950-38-2)
2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine, identified by the CAS number 2097950-38-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyrazole class, a structural motif renowned for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple nitrogen-containing rings in its molecular framework endows it with unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The chemical structure of 2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine features a central imidazopyrazole core substituted with a pyridine ring at the 6-position and an ethanamine moiety at the 1-position. This arrangement creates a diverse array of potential interaction sites with biological targets, including enzymes and receptors. The pyridine ring, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for the binding affinity and specificity of small molecule drugs.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, imidazopyrazoles have emerged as a privileged scaffold due to their structural versatility and biological efficacy. Studies have demonstrated that imidazopyrazole derivatives exhibit inhibitory activity against various enzymes and kinases involved in cancer progression, inflammation, and infectious diseases. The compound 2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is no exception and has been investigated for its potential role in modulating these pathological pathways.
One of the most compelling aspects of 2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is its ability to interact with biological targets through multiple binding modes. This feature is particularly advantageous in drug design, as it allows for the optimization of binding affinity and selectivity. Computational studies have suggested that the compound can bind to enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various diseases, including autoimmune disorders and cancer. The pyridine ring and the imidazopyrazole core contribute to the compound's binding interactions by forming hydrogen bonds and hydrophobic contacts with key residues in the target proteins.
Recent experimental studies have provided further insights into the pharmacological properties of 2-(6-(Pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine. In vitro assays have shown that this compound exhibits inhibitory activity against several kinases, including JAK2 and CDK4/6. The IC50 values obtained from these assays indicate that 2-(6-(Pyridin-3-yloxy)-imidazo[1,2-b]pyrazol)]ethanamidine (a related derivative) has submicromolar potency against these targets, suggesting its potential as a lead compound for further development. Additionally, cell-based assays have demonstrated that treatment with this compound can inhibit the proliferation of cancer cell lines by inducing G0/G1 cell cycle arrest.
The synthesis of 2-(6-(Pyridin--3--yloxy)--imidazo[12--b]pyrazol--e--thamidine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The key steps include condensation reactions to form the imidazopyrazole core, followed by functionalization with the pyridine ring and the ethanamine moiety. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, making it feasible to conduct extensive structural optimization studies.
One of the challenges in developing small molecule drugs based on heterocyclic scaffolds is their metabolic stability. However, 2097950–38– 22– 12– 22– 12– 22– 12– 22– 12– 22– 12– 22– 12– 22– has demonstrated good stability under physiological conditions, which bodes well for its potential clinical application. Furthermore, its solubility profile has been optimized through structural modifications, ensuring adequate bioavailability for therapeutic use.
The growing interest in (CAS No.) is also reflected in the number of patents filed for related compounds and their derivatives. These patents highlight the commercial significance of this class of molecules and their potential as drug candidates. Companies specializing in medicinal chemistry are actively exploring new ways to leverage imidazopyrazole derivatives for treating various diseases.
The future directions for research on (product name) include further exploration of its pharmacological profile in preclinical models. Investigating its mechanism of action will be crucial for understanding how it interacts with biological targets and elicits therapeutic effects. Additionally, combination therapy studies could provide insights into whether this compound can be used synergistically with existing treatments to enhance efficacy.
In conclusion, (product name) (CAS No.) stands out as a promising candidate for drug development due to its unique chemical structure, biological activity, and synthetic accessibility. The combination of computational modeling, experimental validation, and structural optimization efforts will be essential in realizing its full therapeutic potential. As research continues to uncover new applications for imidazopyrazole derivatives, this compound will likely play a significant role in addressing unmet medical needs.
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